molecular formula C10H14F2O2 B13079899 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one

2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one

Cat. No.: B13079899
M. Wt: 204.21 g/mol
InChI Key: HUDGUOVIZKVYDM-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one: is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-methylcyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of difluoromethyl groups can improve the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways by inhibiting key enzymes or altering signal transduction processes .

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2,2-difluoropropanoyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-6-3-4-8(13)7(5-6)9(14)10(2,11)12/h6-7H,3-5H2,1-2H3

InChI Key

HUDGUOVIZKVYDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C(C)(F)F

Origin of Product

United States

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